3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride 3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2230803-09-3
VCID: VC4917282
InChI: InChI=1S/C9H17NO3.ClH/c10-7(8(11)9(12)13)5-6-3-1-2-4-6;/h6-8,11H,1-5,10H2,(H,12,13);1H
SMILES: C1CCC(C1)CC(C(C(=O)O)O)N.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride

CAS No.: 2230803-09-3

Cat. No.: VC4917282

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

3-Amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride - 2230803-09-3

Specification

CAS No. 2230803-09-3
Molecular Formula C9H18ClNO3
Molecular Weight 223.7
IUPAC Name 3-amino-4-cyclopentyl-2-hydroxybutanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c10-7(8(11)9(12)13)5-6-3-1-2-4-6;/h6-8,11H,1-5,10H2,(H,12,13);1H
Standard InChI Key ZHMVSVKSIZSSAY-UHFFFAOYSA-N
SMILES C1CCC(C1)CC(C(C(=O)O)O)N.Cl

Introduction

Structural Information

The molecular formula of 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride is C9H18ClNO3C_9H_{18}ClNO_3. Below are the structural details:

  • Molecular Formula: C9H17NO3C_9H_{17}NO_3

  • SMILES: C1CCC(C1)CC(C(C(=O)O)O)N

  • InChI: InChI=1S/C9H17NO3/c10-7(8(11)9(12)13)5-6-3-1-2-4-6/h6-8,11H,1-5,10H2,(H,12,13)

  • InChIKey: MVPCVSWLCKMXFN-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride can be achieved through various chemical processes involving amino acids and cyclopentyl groups. Key steps in the synthesis include:

  • Use of solvents such as N,N-dimethylformamide.

  • Controlled temperature reactions to optimize yields and purity.

The compound's chirality is significant for its biological activity, emphasizing the importance of precise synthetic methods.

Predicted Collision Cross Section

The predicted collision cross section (CCS) values for various adducts of this compound are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+188.12813143.9
[M+Na]+210.11007148.7
[M+NH4]+205.15467149.7
[M+K]+226.08401148.4
[M-H]-186.11357142.4
[M+Na-2H]-208.09552144.2
[M]+187.12030143.4
[M]-187.12140143.4

Pharmacological Potential

Research indicates that compounds like 3-amino-4-cyclopentyl-2-hydroxybutanoic acid hydrochloride may serve as intermediates in the synthesis of pharmaceuticals aimed at neurological conditions due to their structural properties and biological activity . The presence of a hydroxyl group enhances its solubility and reactivity, making it a valuable candidate for drug formulation.

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